

# Spectroscopic Analysis of Isoxazolo[5,4-b]pyridin-3-ol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Isoxazolo[5,4-b]pyridin-3-ol

Cat. No.: B174719

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Isoxazolo[5,4-b]pyridin-3-ol** (CAS No. 16880-54-9). While extensive searches for publicly available experimental spectroscopic data for this specific compound have been unsuccessful, this document serves as a foundational resource, presenting standardized methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. The provided experimental protocols and data table templates are designed to guide researchers in the characterization of **Isoxazolo[5,4-b]pyridin-3-ol** upon obtaining a sample. Furthermore, a generalized experimental workflow for the spectroscopic analysis of a novel chemical compound is provided.

## Introduction

Isoxazolo[5,4-b]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The specific compound, **Isoxazolo[5,4-b]pyridin-3-ol**, with the chemical formula  $C_6H_4N_2O_2$ , exists in tautomeric equilibrium with Isoxazolo[5,4-b]pyridin-3(2H)-one. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its potential application in drug discovery and development.

This guide outlines the standard procedures for acquiring and interpreting NMR, IR, and Mass Spectrometry data for **Isoxazolo[5,4-b]pyridin-3-ol**.

## Spectroscopic Data (Hypothetical)

As of the date of this publication, specific experimental spectroscopic data for **Isoxazolo[5,4-b]pyridin-3-ol** is not publicly available. The following tables are provided as a template for researchers to populate upon experimental characterization.

## NMR Spectroscopy Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Isoxazolo[5,4-b]pyridin-3-ol**

| Chemical Shift<br>( $\delta$ , ppm) | Multiplicity | Coupling<br>Constant (J,<br>Hz) | Integration | Assignment |
|-------------------------------------|--------------|---------------------------------|-------------|------------|
| Data not<br>available               |              |                                 |             |            |

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Isoxazolo[5,4-b]pyridin-3-ol**

| Chemical Shift ( $\delta$ , ppm) | Assignment |
|----------------------------------|------------|
| Data not available               |            |

## IR Spectroscopy Data

Table 3: IR Absorption Bands for **Isoxazolo[5,4-b]pyridin-3-ol**

| Wavenumber ( $\text{cm}^{-1}$ ) | Intensity | Assignment |
|---------------------------------|-----------|------------|
| Data not available              |           |            |

## Mass Spectrometry Data

Table 4: Mass Spectrometry Data for **Isoxazolo[5,4-b]pyridin-3-ol**

| m/z                | Relative Intensity (%) | Assignment |
|--------------------|------------------------|------------|
| Data not available | [M] <sup>+</sup>       |            |
| Data not available |                        |            |
| Data not available |                        |            |
| Data not available |                        |            |

# Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for **Isoxazolo[5,4-b]pyridin-3-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Isoxazolo[5,4-b]pyridin-3-ol** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>). The choice of solvent will depend on the solubility of the compound.
- <sup>1</sup>H NMR Spectroscopy:
  - Acquire a one-dimensional <sup>1</sup>H NMR spectrum.
  - Set the spectral width to approximately 16 ppm, centered around 6 ppm.
  - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- <sup>13</sup>C NMR Spectroscopy:
  - Acquire a one-dimensional <sup>13</sup>C NMR spectrum with proton decoupling.
  - Set the spectral width to approximately 200-220 ppm, centered around 100 ppm.

- Use a pulse angle of 45-90 degrees and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis of all carbon signals.
- Acquire a larger number of scans compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

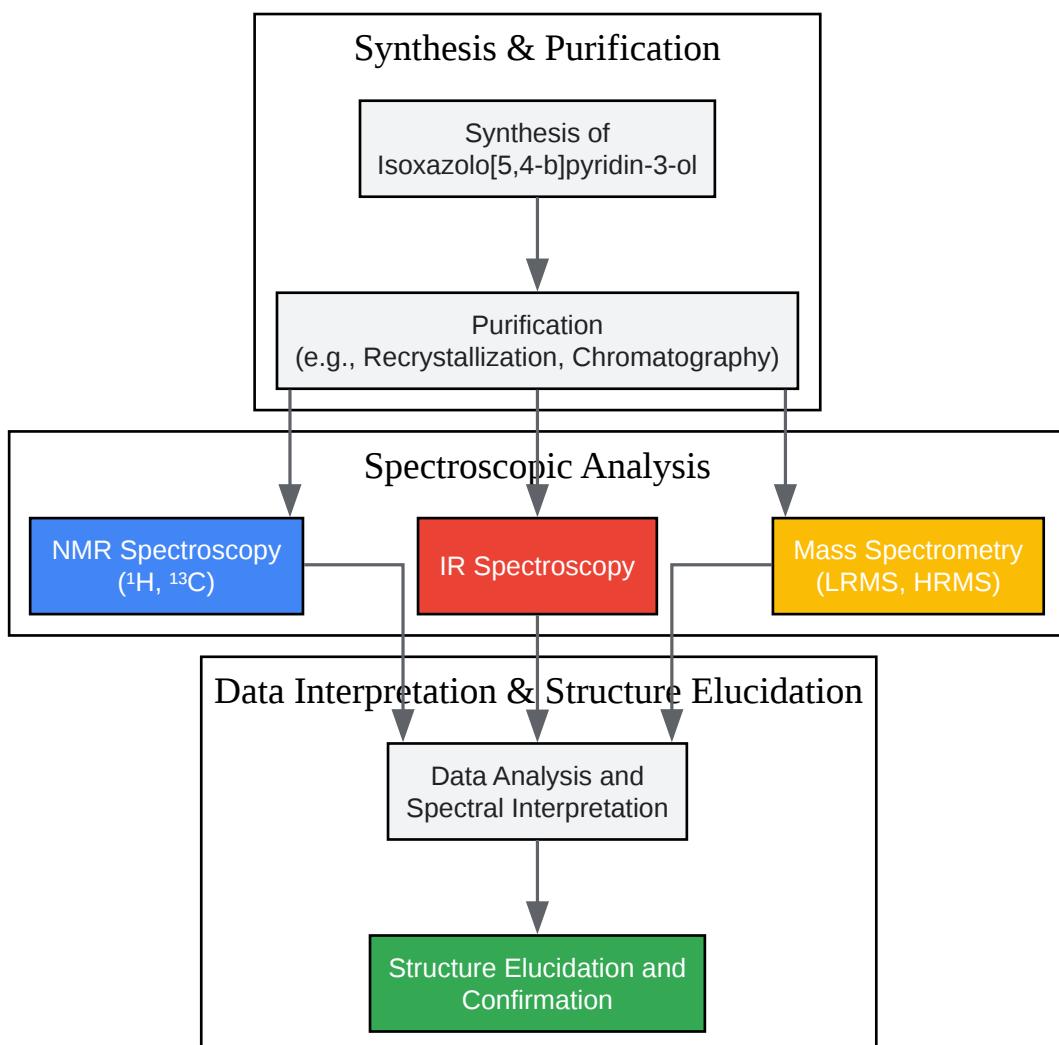
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid **Isoxazolo[5,4-b]pyridin-3-ol** sample directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal using the pressure arm.
- Data Acquisition:
  - Record the spectrum in the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
  - Collect a background spectrum of the empty ATR crystal prior to sample analysis.
- Data Processing:
  - The instrument software will automatically perform a background subtraction.
  - Identify the characteristic absorption bands and their corresponding wavenumbers.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure:

- Sample Preparation (for ESI-MS):
  - Dissolve a small amount of **Isoxazolo[5,4-b]pyridin-3-ol** in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
  - Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
- Data Acquisition:
  - Acquire the mass spectrum in positive or negative ion mode.
  - Scan a mass range that includes the expected molecular weight of the compound (136.11 g/mol ).
  - For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
- Data Analysis:
  - Identify the molecular ion peak ( $[M+H]^+$  or  $[M-H]^-$  for ESI,  $M^{+ \cdot}$  for EI).
  - Analyze the fragmentation pattern to gain further structural information.

## Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound like **Isoxazolo[5,4-b]pyridin-3-ol**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

## Conclusion

While experimental spectroscopic data for **Ioxazolo[5,4-b]pyridin-3-ol** remains elusive in the public domain, this guide provides the necessary framework for its characterization. The detailed protocols for NMR, IR, and Mass Spectrometry, along with the structured data tables, offer a clear path for researchers to follow. The successful acquisition and interpretation of this data will be instrumental in advancing the understanding of this compound's chemical properties and its potential applications in scientific research and drug development.

- To cite this document: BenchChem. [Spectroscopic Analysis of Isoxazolo[5,4-b]pyridin-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174719#spectroscopic-data-of-isoxazolo-5-4-b-pyridin-3-ol-nmr-ir-mass-spec>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)